4-Amino-2,3,6-trifluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,3,6-trifluorophenol is an organic compound with the chemical formula C6H4F3NO. It is a white crystalline solid that is commonly used in scientific research. This compound is known for its unique chemical properties, which make it a useful tool for various applications in the field of chemistry.
Wirkmechanismus
The mechanism of action of 4-Amino-2,3,6-trifluorophenol is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to have an effect on the metabolism of certain compounds in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Amino-2,3,6-trifluorophenol are not well understood. However, it is believed to have an effect on the metabolism of certain compounds in the body. It is also believed to have an effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Amino-2,3,6-trifluorophenol in lab experiments include its unique chemical properties, its availability, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
There are many future directions for the use of 4-Amino-2,3,6-trifluorophenol in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the use of this compound in the synthesis of new organic compounds with unique chemical properties. Additionally, this compound could be used in the development of new materials with unique physical and chemical properties. Overall, the future of 4-Amino-2,3,6-trifluorophenol in scientific research is bright, and there are many exciting possibilities for its use in the years to come.
Synthesemethoden
The synthesis of 4-Amino-2,3,6-trifluorophenol involves the reaction between 2,3,6-trifluoroaniline and sodium nitrite in the presence of hydrochloric acid. This reaction results in the formation of 4-Amino-2,3,6-trifluorophenol as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,3,6-trifluorophenol is commonly used in scientific research for its unique chemical properties. It is used as a building block for the synthesis of various organic compounds. It is also used as a reagent in various chemical reactions. This compound is particularly useful in the field of medicinal chemistry, where it is used in the synthesis of drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
124879-31-8 |
---|---|
Produktname |
4-Amino-2,3,6-trifluorophenol |
Molekularformel |
C6H4F3NO |
Molekulargewicht |
163.1 g/mol |
IUPAC-Name |
4-amino-2,3,6-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)4(8)5(9)6(2)11/h1,11H,10H2 |
InChI-Schlüssel |
QTTHNDLBAGZQLO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)O)F)F)N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)O)F)F)N |
Synonyme |
Phenol, 4-amino-2,3,6-trifluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.